H-D-Ala-pna hcl
CAS No.: 201731-77-3
Cat. No.: VC21538351
Molecular Formula: C9H12ClN3O3
Molecular Weight: 245.66 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 201731-77-3 |
---|---|
Molecular Formula | C9H12ClN3O3 |
Molecular Weight | 245.66 g/mol |
IUPAC Name | (2R)-2-amino-N-(4-nitrophenyl)propanamide;hydrochloride |
Standard InChI | InChI=1S/C9H11N3O3.ClH/c1-6(10)9(13)11-7-2-4-8(5-3-7)12(14)15;/h2-6H,10H2,1H3,(H,11,13);1H/t6-;/m1./s1 |
Standard InChI Key | YEXRLSXNWLNHQR-FYZOBXCZSA-N |
SMILES | CC(C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])N.Cl |
Canonical SMILES | CC(C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])N.Cl |
Chemical Properties and Structure
Fundamental Chemical Identity
H-D-Ala-pna hcl is characterized by specific chemical identifiers that distinguish it from other similar compounds. The molecular formula C9H12ClN3O3 indicates its composition of 9 carbon atoms, 12 hydrogen atoms, 1 chlorine atom, 3 nitrogen atoms, and 3 oxygen atoms . This compound has a precise molecular weight of 245.66 g/mol, which is critical for analytical applications and quantitative research . The compound's CAS number, 201731-77-3, serves as its unique identifier in chemical databases and literature.
Nomenclature and Synonyms
The compound is known by several names in scientific literature, reflecting its structure and composition:
Synonym | Type |
---|---|
H-D-ALA-PNA HCL | Common abbreviation |
201731-77-3 | CAS Registry Number |
D-Alanine 4-nitroanilide hydrochloride | Descriptive chemical name |
(2R)-2-amino-N-(4-nitrophenyl)propanamide hydrochloride | IUPAC name |
Propanamide, 2-amino-N-(4-nitrophenyl)-, hydrochloride (1:1), (2R)- | Alternative structural name |
These synonyms reflect the compound's core structure—a D-alanine moiety linked to a p-nitroanilide group, with the amino group protonated as a hydrochloride salt .
Structural Characteristics
The structure of H-D-Ala-pna hcl consists of a D-alanine residue connected to a p-nitroanilide group through an amide bond. The D-configuration of the alanine component is crucial for the compound's specific interactions with D-aminopeptidases. The presence of the p-nitroanilide group provides the chromogenic properties essential for spectrophotometric detection .
The compound's chemical structure can be represented by several notations:
Notation Type | Representation |
---|---|
Canonical SMILES | CC(C(=O)NC1=CC=C(C=C1)N+[O-])N.Cl |
Isomeric SMILES | CC@HN.Cl |
InChI | InChI=1S/C9H11N3O3.ClH/c1-6(10)9(13)11-7-2-4-8(5-3-7)12(14)15;/h2-6H,10H2,1H3,(H,11,13);1H/t6-;/m1./s1 |
InChI Key | YEXRLSXNWLNHQR-FYZOBXCZSA-N |
These notations provide a precise way to identify and represent the compound's structure in chemical databases and computational studies .
Synthesis and Production Methods
Laboratory Synthesis Approaches
The synthesis of H-D-Ala-pna hcl typically involves chemical reactions that link D-Alanine with p-nitroanilide. This process generally requires carefully controlled conditions to ensure the stereospecificity of the final product, particularly preserving the D-configuration of the alanine residue. The synthetic route often employs coupling agents to facilitate the formation of the amide bond between the carboxylic acid group of D-alanine and the amino group of p-nitroanilide.
The purification of H-D-Ala-pna hcl following synthesis is a critical step to ensure high purity for research applications. This typically involves recrystallization or chromatographic techniques to remove impurities and unreacted starting materials.
Industrial Production Considerations
In industrial settings, the large-scale production of H-D-Ala-pna hcl may utilize automated reactors and continuous flow processes to optimize efficiency and consistency. These production methods are designed to maximize yield while maintaining the stereochemical purity of the compound. Quality control measures are essential to ensure batch-to-batch consistency and compliance with research-grade standards.
The availability of H-D-Ala-pna hcl from commercial sources reflects its importance as a research tool. Various chemical suppliers produce this compound for distribution to research laboratories worldwide, with pricing that typically varies based on quantity and purity specifications .
Mechanism of Action
Enzymatic Substrate Properties
H-D-Ala-pna hcl serves as a substrate for D-aminopeptidases, which are enzymes that specifically cleave peptide bonds adjacent to D-amino acids. When these enzymes interact with H-D-Ala-pna hcl, they catalyze the hydrolysis of the amide bond between the D-alanine and p-nitroanilide components.
The specificity of this interaction is crucial for the compound's applications. The D-configuration of the alanine component ensures that the compound is recognized and processed by D-aminopeptidases rather than the more common L-aminopeptidases found in biological systems.
Chromogenic Detection Principles
The hydrolysis of H-D-Ala-pna hcl by D-aminopeptidases results in the release of p-nitroaniline, a yellow-colored compound that can be detected spectrophotometrically. This color change provides a convenient and quantitative measure of enzymatic activity, as the absorbance of p-nitroaniline at a specific wavelength is directly proportional to the amount produced.
This chromogenic property makes H-D-Ala-pna hcl particularly valuable for enzymatic assays, as it allows for:
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Real-time monitoring of enzyme activity
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Quantitative measurement of reaction kinetics
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High-throughput screening applications
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Sensitive detection of even low levels of enzymatic activity
The spectrophotometric detection is typically performed at wavelengths around 405-410 nm, where p-nitroaniline shows strong absorbance.
Research Applications
Biochemical Research Utilities
H-D-Ala-pna hcl plays a significant role in biochemical research, particularly in studies focusing on bacterial physiology and peptide metabolism. The compound's specific interaction with D-aminopeptidases makes it an essential tool for investigating these enzymes, which are involved in crucial biological processes including:
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Bacterial cell wall synthesis and remodeling
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Peptide degradation pathways
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Protein turnover mechanisms
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Cellular responses to environmental stresses
Researchers utilize H-D-Ala-pna hcl to probe these processes, gaining insights into fundamental aspects of bacterial metabolism and physiology.
Enzyme Kinetics Studies
The chromogenic properties of H-D-Ala-pna hcl make it particularly well-suited for enzyme kinetics studies. Researchers can use this compound to determine various kinetic parameters of D-aminopeptidases, including:
Kinetic Parameter | Description | Typical Measurement Approach |
---|---|---|
Km (Michaelis constant) | Substrate concentration at half-maximal reaction rate | Varying substrate concentration and measuring initial velocities |
Vmax (Maximum reaction velocity) | Maximum rate achieved at saturating substrate concentrations | Extrapolation from Lineweaver-Burk or similar plots |
kcat (Catalytic constant) | Number of substrate molecules processed per enzyme molecule per unit time | Calculated from Vmax and enzyme concentration |
Inhibition constants | Measure of inhibitor potency | Competitive assays with various inhibitor concentrations |
These kinetic studies provide valuable information about enzyme mechanisms, substrate specificity, and the effects of environmental conditions on enzymatic activity.
Antimicrobial Research Applications
H-D-Ala-pna hcl has found important applications in antimicrobial research, particularly in studies investigating bacterial peptidoglycan synthesis and metabolism. As bacterial cell walls contain D-amino acids, which are rare in eukaryotic systems, enzymes that process these D-amino acids represent potential targets for antimicrobial agents .
Research using H-D-Ala-pna hcl has contributed to the development of peptide nucleic acid (PNA) antimicrobials. For instance, studies have explored the uptake and activity of antisense PNA-peptide conjugates in bacteria, with findings suggesting that permeabilization of the bacterial outer membrane can enhance the activity of these compounds .
These applications highlight the compound's value in developing new strategies to combat bacterial infections, particularly in the face of increasing antibiotic resistance.
Comparison with Similar Compounds
H-D-Ala-pna hcl is part of a broader family of chromogenic substrates used in enzymatic assays. Comparing this compound with related molecules provides insights into its unique properties and applications.
Compound | Structure | Primary Applications | Distinguishing Features |
---|---|---|---|
H-D-Ala-pna hcl | D-alanine linked to p-nitroanilide (hydrochloride salt) | D-aminopeptidase assays, bacterial research | Specific for D-aminopeptidases |
L-Alanine 4-nitroanilide hydrochloride | L-alanine linked to p-nitroanilide (hydrochloride salt) | L-aminopeptidase assays | Specific for L-aminopeptidases |
H-Arg-pNA · 2HCl | Arginine linked to p-nitroanilide (dihydrochloride salt) | Trypsin-like protease assays | Targets proteases with specificity for basic residues |
H-β-Ala-Gly-Arg-pNA | Tripeptide linked to p-nitroanilide | Thrombin generation assays | More complex peptide structure for specific proteases |
The stereochemistry of the amino acid component (D versus L) is a critical determinant of substrate specificity, making H-D-Ala-pna hcl particularly valuable for studies focusing on D-aminopeptidases, which are important in bacterial systems .
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